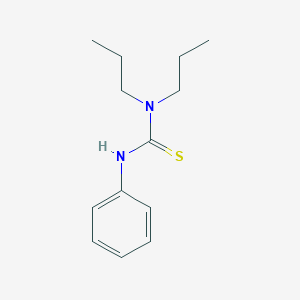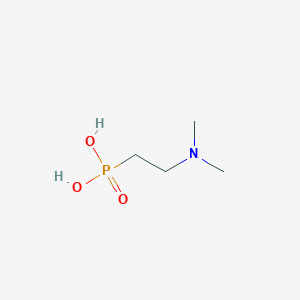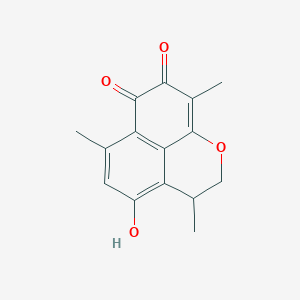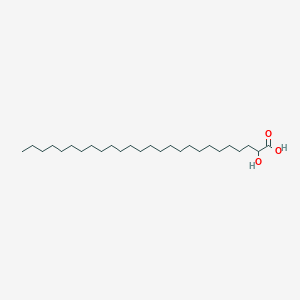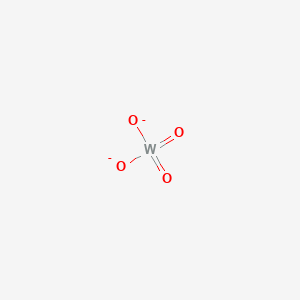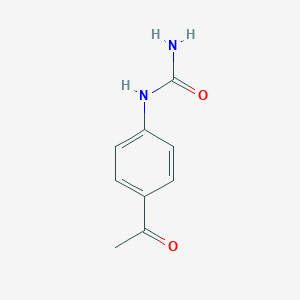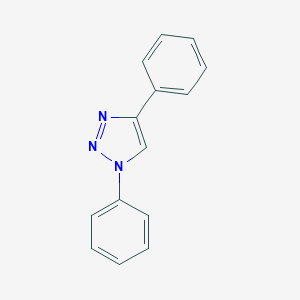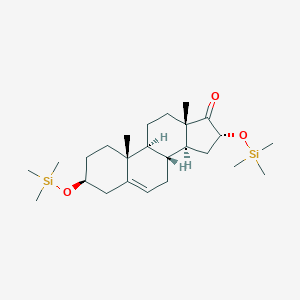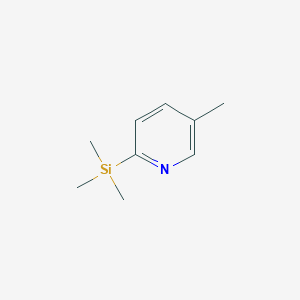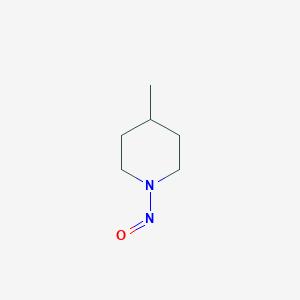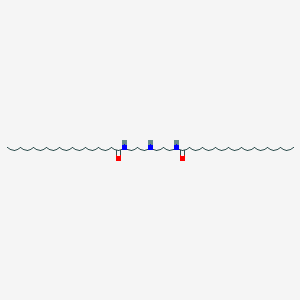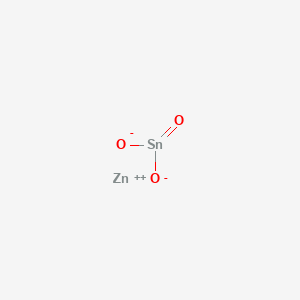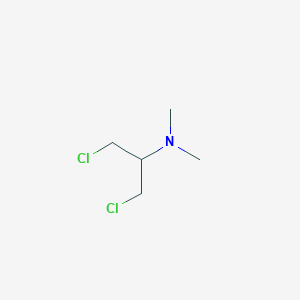
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is a chemical compound that belongs to the class of organic compounds known as chloroalkylamines. This compound is commonly used in scientific research for its ability to act as a precursor to other important molecules. In
Wirkmechanismus
The mechanism of action of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add alkyl groups to other molecules. This can result in changes to the structure and function of these molecules, which can have a variety of effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- are not well studied. However, it is known to have toxic effects on the liver and kidneys. It can also cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- in lab experiments is its ability to act as a precursor to other important molecules. This can allow researchers to synthesize complex compounds more easily. However, this compound is also highly toxic and can be dangerous to work with. Special precautions must be taken when handling this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are numerous future directions for research involving ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-. One area of interest is the development of new drugs and therapies using this compound as a precursor. Another area of interest is the study of the toxic effects of this compound on the liver and kidneys. Additionally, researchers may be interested in exploring the mechanism of action of this compound in more detail to better understand its effects on other molecules.
Synthesemethoden
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- can be synthesized through a process known as the Mannich reaction. This reaction involves the condensation of formaldehyde, dimethylamine, and hydrochloric acid with ethylamine. The resulting product is then treated with thionyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- has numerous scientific research applications. It is commonly used as a precursor to other important molecules, such as amino acids and peptides. It is also used in the synthesis of various drugs, including antihistamines and antimalarials. In addition, this compound is used in the production of pesticides and herbicides.
Eigenschaften
CAS-Nummer |
14758-19-1 |
|---|---|
Produktname |
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- |
Molekularformel |
C5H11Cl2N |
Molekulargewicht |
156.05 g/mol |
IUPAC-Name |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
Kanonische SMILES |
CN(C)C(CCl)CCl |
Andere CAS-Nummern |
14758-19-1 |
Synonyme |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



